molecular formula C16H9F3N4O4 B11708633 5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine

5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine

Cat. No.: B11708633
M. Wt: 378.26 g/mol
InChI Key: UYSNKBFTGQGFCG-UHFFFAOYSA-N
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Description

5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine typically involves multiple steps, starting with the preparation of the quinoline backboneThe trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine is unique due to the combination of nitro and trifluoromethyl groups on the quinoline backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H9F3N4O4

Molecular Weight

378.26 g/mol

IUPAC Name

5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine

InChI

InChI=1S/C16H9F3N4O4/c17-16(18,19)9-3-1-4-10(7-9)21-15-13(23(26)27)8-12(22(24)25)11-5-2-6-20-14(11)15/h1-8,21H

InChI Key

UYSNKBFTGQGFCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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